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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Bromo-4-fluoro-N-methylaniline

An In-depth Technical Guide to 2-Bromo-4-fluoro-N-methylaniline: Structure, Properties, and Synthetic Utility Abstract: 2-Bromo-4-fluoro-N-methylaniline is a halogenated and N-alkylated aniline derivative that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-4-fluoro-N-methylaniline: Structure, Properties, and Synthetic Utility

Abstract: 2-Bromo-4-fluoro-N-methylaniline is a halogenated and N-alkylated aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature, featuring bromine, fluorine, and a secondary amine on an aromatic scaffold, offers multiple handles for sophisticated molecular engineering. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, comprehensive spectroscopic characterization, and an exploration of its reactivity and applications for professionals in research, and drug development.

Chemical Identity and Physicochemical Properties

2-Bromo-4-fluoro-N-methylaniline is a substituted aromatic amine whose precise structural arrangement of electron-withdrawing halogens and an electron-donating N-methylamino group dictates its unique chemical behavior.

Chemical Structure

The molecule consists of an aniline core, N-methylated at the amino group. The aromatic ring is substituted with a bromine atom at position 2 (ortho to the amine) and a fluorine atom at position 4 (para to the amine).

chemical_structure cluster_molecule C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 Br Br C2->Br C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 F F C4->F C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_N H N->H_N CH3 CH₃ N->CH3

Caption: Chemical structure of 2-Bromo-4-fluoro-N-methylaniline.

Physicochemical Data

The key identifying and physical properties are summarized below. These data are critical for reaction planning, purification, and storage.

PropertyValueSource(s)
CAS Number 1037138-94-5[1]
Molecular Formula C₇H₇BrFN[1]
Molecular Weight 204.04 g/mol
Appearance Pale yellow to yellow liquid[1]
Purity Typically ≥97%[1]
InChI Key NRMQPVYJNLONGN-UHFFFAOYSA-N[1]
Storage Conditions 2-8°C, sealed in dry, keep in dark place[1]

Synthesis and Mechanistic Insights

The synthesis of N-methylanilines from their primary aniline precursors is a fundamental transformation.[2] While various methods exist, selective mono-methylation can be challenging due to the increased nucleophilicity of the secondary amine product, which can lead to over-alkylation to a tertiary amine.[3] A common and effective strategy involves reductive amination.

A plausible and controlled synthesis of 2-Bromo-4-fluoro-N-methylaniline starts from the commercially available 2-Bromo-4-fluoroaniline. The process involves formylation followed by reduction.

Synthetic Workflow Diagram

synthesis_workflow start 2-Bromo-4-fluoroaniline (Starting Material) reagent1 Step 1: Formylation Reagents: Formic Acid (HCOOH) Conditions: Heat (e.g., 100°C) start->reagent1 intermediate N-(2-bromo-4-fluorophenyl)formamide (Formylated Intermediate) reagent1->intermediate reagent2 Step 2: Reduction Reagents: LiAlH₄ or BH₃-THF Solvent: Anhydrous THF intermediate->reagent2 workup Aqueous Workup & Extraction reagent2->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Bromo-4-fluoro-N-methylaniline (Final Product) purification->product

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a two-step procedure designed for high selectivity and yield.

Step 1: Formylation of 2-Bromo-4-fluoroaniline

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-fluoroaniline (1.0 eq).

  • Add formic acid (approx. 3.0 eq) as both the reagent and solvent.

  • Heat the reaction mixture to 100°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Causality: Using formic acid as the formylating agent is an established, high-yielding method. The excess ensures the reaction goes to completion. Heating provides the necessary activation energy.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid (N-(2-bromo-4-fluorophenyl)formamide) by filtration, wash with water, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.

Step 2: Reduction of the Formamide Intermediate

  • In a separate, oven-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the N-(2-bromo-4-fluorophenyl)formamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. The reaction is highly exothermic, so a dropwise addition at 0°C is critical for safety and to prevent side reactions. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude liquid via silica gel column chromatography to obtain the final product, 2-Bromo-4-fluoro-N-methylaniline.

    • Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

The structural features of 2-Bromo-4-fluoro-N-methylaniline give rise to a distinct spectroscopic fingerprint. The predicted data below are based on analyses of similar structures.[4][5]

TechniqueExpected Characteristics
¹H NMR ~2.8-3.0 ppm (s, 3H): Singlet for the N-CH ₃ protons. ~3.5-4.5 ppm (broad s, 1H): Broad singlet for the N-H proton. ~6.5-7.5 ppm (m, 3H): Complex multiplets for the three aromatic protons, with coupling to both each other and the ¹⁹F nucleus.
¹³C NMR ~30-35 ppm: N-C H₃ carbon. ~105-110 ppm: C -Br carbon. ~115-125 ppm: Aromatic C -H carbons, showing coupling to fluorine (C-F coupling). ~145-150 ppm: C -N carbon. ~155-160 ppm (d, ¹JCF ≈ 240-250 Hz): C -F carbon, appearing as a doublet with a large coupling constant.
IR Spectroscopy ~3400-3450 cm⁻¹: N-H stretch (sharp, characteristic of secondary amines). ~2800-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1500-1600 cm⁻¹: C=C aromatic ring stretches. ~1200-1300 cm⁻¹: C-N stretch. ~1100-1200 cm⁻¹: C-F stretch.
Mass Spec (EI) M⁺ at m/z 203 and 205: Molecular ion peaks with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Utility

The molecule's synthetic value stems from its three distinct reactive sites, which can be addressed with high selectivity. The electronic nature of the substituents—ortho-bromo (weakly deactivating, inductive), para-fluoro (weakly deactivating, inductive), and ortho-N-methylamino (strongly activating, resonance)—creates a unique electronic environment.

Reactivity Map

Caption: Major sites of reactivity on 2-Bromo-4-fluoro-N-methylaniline.

  • Site A (N-H Bond): The secondary amine can be deprotonated with a suitable base and undergo further reactions such as acylation to form amides or a second alkylation to form a tertiary amine.

  • Site B (C-Br Bond): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or vinyl groups (Suzuki coupling), nitrogen or oxygen nucleophiles (Buchwald-Hartwig amination/etherification), or alkynes (Sonogashira coupling).

  • Site C (Aromatic Ring): The N-methylamino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by fluorine, electrophiles will preferentially add to the positions ortho to the amine group (positions 3 and 5).

Applications in Research and Drug Development

Halogenated anilines are cornerstone intermediates in multiple industries.[6][7] 2-Bromo-4-fluoro-N-methylaniline, with its specific substitution pattern, is a valuable precursor for creating complex molecules with desired biological or material properties.

  • Pharmaceutical Synthesis: This compound is an ideal starting point for synthesizing active pharmaceutical ingredients (APIs). The bromo and fluoro groups can modulate properties like metabolic stability, lipophilicity, and binding affinity. Similar building blocks are used in the synthesis of antihistamines, antidepressants, and antihypertensive agents.[8]

  • Agrochemicals: The toxophoric properties of halogenated aromatic compounds make them useful scaffolds for developing new herbicides and pesticides.[7]

  • Materials Science: The incorporation of bromine and fluorine into organic molecules can influence the electronic and physical properties of polymers and other advanced materials, making this compound a candidate for developing specialty chemicals.[6]

Safety, Handling, and Storage

2-Bromo-4-fluoro-N-methylaniline is a hazardous chemical and must be handled with appropriate precautions. Like many halogenated anilines, it poses risks upon exposure.[9][10]

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

    • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.[11]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.

    • Store in a dark place, as anilines can be light-sensitive.[1]

  • First-Aid Measures:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Take off contaminated clothing immediately and wash skin with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If Swallowed: Rinse mouth. Seek immediate medical attention.[11]

Disclaimer: This guide is for informational purposes only. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • 2-Bromo-4-fluoro-N-methylaniline | 1037138-94-5 - Sigma-Aldrich. (URL: )
  • 2-Bromo-4-fluoro-N-methylaniline hydrochloride 1216913-11-9 wiki - Guidechem. (URL: )
  • 1216913-11-9|2-Bromo-4-fluoro-N-methylaniline hydrochloride|BLD Pharm. (URL: )
  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study - Echemi. (URL: )
  • C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N‐Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation | The Journal of Chemical Physics | AIP Publishing. (URL: )
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - NSF PAR. (URL: )
  • Selected examples for the synthesis of N‐methyl aniline.
  • 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 - ChemicalBook. (URL: )
  • 2-Bromo-4-fluoro-N-methylaniline - Fluorochem. (URL: )
  • 2-Bromo-4-fluoro-6-methylaniline 97 202865-77-8 - Sigma-Aldrich. (URL: )
  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calcul
  • Simple Synthesis of N-Methyl Aniline over Modified Kaolin for Octane Number Improvement | Energy & Fuels - ACS Public
  • N-Methylaniline(100-61-8) 1 H NMR - ChemicalBook. (URL: )
  • 2-Bromo-4-fluoroaniline SDS, 1003-98-1 Safety D
  • methylation of amines using formic acid via simple inorganic base catalysis - Chinese Chemical Letters. (URL: )
  • (+) APCI HDX mass spectra of (a) aniline, (b) N-methylaniline, (c) N,N-dimethylaniline, (d) 1-methyl-2-phenylindole, and (e)
  • 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • 2-Fluoro-4-methylaniline 99 452-80-2 - Sigma-Aldrich. (URL: )
  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (URL: )
  • N-Methylaniline | C7H9N | CID 7515 - PubChem. (URL: )
  • Aniline, N-methyl- - NIST WebBook. (URL: )
  • SAFETY DATA SHEET - 2-Bromo-4-methylaniline. (URL: )
  • 2-Bromo-4-methylaniline, 99% 50 g | Buy Online | Thermo Scientific Chemicals. (URL: _)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
  • SAFETY DATA SHEET - 4-Bromo-2-fluoroaniline. (URL: )
  • 2-Bromo-4-methylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific. (URL: )
  • 2-Bromo-4-methylaniline(583-68-6)IR1 - ChemicalBook. (URL: )
  • 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem. (URL: )
  • 2-Bromo-4-methylaniline | 583-68-6 - ChemicalBook. (URL: )
  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google P
  • 2-Bromo-4-methylaniline 98 583-68-6 - MilliporeSigma. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (URL: )
  • Synthesis of 2-Bromo-4-Methyl-aniline from 2-BroMo-4-Methyl-1-nitro-benzene - ChemicalBook. (URL: )
  • A Practical Procedure for Regioselective Bromin
  • ANILINE HYDROCHLORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link]

Sources

Exploratory

Physicochemical characteristics of halogenated N-methylanilines

An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated N-Methylanilines This guide provides a comprehensive exploration of the physicochemical properties of halogenated N-methylanilines, a clas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Halogenated N-Methylanilines

This guide provides a comprehensive exploration of the physicochemical properties of halogenated N-methylanilines, a class of compounds with significant implications in medicinal chemistry and materials science. We will delve into the nuanced effects of halogen substitution on the electronic, steric, and lipophilic character of the N-methylaniline scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Halogenation

Halogen atoms, often considered simple substituents, are in fact powerful tools in the rational design of bioactive molecules. Their introduction into a parent structure like N-methylaniline can profoundly alter its physicochemical profile, influencing everything from metabolic stability and membrane permeability to target binding affinity. This guide will dissect these effects, providing a framework for predicting and manipulating the properties of halogenated N-methylanilines.

Electronic Effects: Modulating Basicity and Reactivity

The position and nature of the halogen substituent dramatically influence the electron density of the N-methylaniline ring and the basicity of the nitrogen atom. This is a critical parameter in drug design, as it governs the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Inductive and Resonance Effects

Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The -I effect, which decreases with distance, generally dominates, leading to a decrease in the electron density of the aromatic ring and a reduction in the basicity of the nitrogen atom. The +R effect is most pronounced when the halogen is at the ortho or para position.

A key descriptor of these electronic effects is the Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For halogens, the σ value is positive and increases with electronegativity (F > Cl > Br > I), reflecting their net electron-withdrawing nature.

Impact on pKa

The pKa of the conjugate acid of N-methylaniline is a direct measure of the nitrogen's basicity. Halogenation generally lowers the pKa, making the aniline less basic. This effect is most pronounced with the highly electronegative fluorine atom and when the substituent is at the ortho or para position, where it can exert its strongest electronic influence.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the halogenated N-methylaniline and dissolve it in a suitable solvent system (e.g., 50:50 methanol:water).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Lipophilicity: Tuning Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase.

Halogenation generally increases the lipophilicity of N-methylanilines. This is due to the hydrophobic nature of the halogen atoms. The increase in logP is roughly additive and depends on the type and number of halogen substituents.

Table 1: Comparative Physicochemical Data for Halogenated N-Methylanilines

CompoundpKalogP
N-Methylaniline4.851.69
2-Fluoro-N-methylaniline3.231.83
3-Fluoro-N-methylaniline3.531.91
4-Fluoro-N-methylaniline4.281.87
2-Chloro-N-methylaniline2.752.37
3-Chloro-N-methylaniline3.342.45
4-Chloro-N-methylaniline3.982.41
2-Bromo-N-methylaniline2.602.62
3-Bromo-N-methylaniline3.512.70
4-Bromo-N-methylaniline3.912.66

Note: The pKa and logP values are illustrative and can vary depending on the experimental conditions.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Partitioning: Dissolve a known amount of the halogenated N-methylaniline in the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Steric Effects: Influencing Conformation and Binding

The size of the halogen atom, particularly when positioned at the ortho position, can introduce significant steric hindrance. This can influence the conformation of the N-methylaniline molecule, affecting its ability to bind to a target receptor or enzyme. Steric effects are often described by Taft's steric parameter (Es).

The steric bulk of halogens increases down the group (F < Cl < Br < I). An ortho-halogen can force the N-methyl group out of the plane of the aromatic ring, altering the molecule's three-dimensional shape. This conformational change can have profound consequences for biological activity.

Spectroscopic Characteristics: A Fingerprint of Halogenation

Spectroscopic techniques provide invaluable information about the structure and electronic properties of halogenated N-methylanilines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen. Electron-withdrawing halogens generally cause a downfield shift.

    • ¹³C NMR: The chemical shifts of the carbon atoms directly attached to the halogen are significantly affected.

    • ¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR provides a sensitive probe of the local electronic environment.

  • Infrared (IR) Spectroscopy: The position of the N-H stretching vibration can provide information about the basicity of the nitrogen atom. A lower stretching frequency generally corresponds to a more basic nitrogen.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The λmax of the π→π* transitions in the aromatic ring can be shifted by halogen substitution, reflecting changes in the electronic structure.

Synthesis and Reactivity

Halogenated N-methylanilines are typically synthesized through the direct halogenation of N-methylaniline or by the N-methylation of the corresponding halogenated aniline. The reactivity of the aromatic ring towards further electrophilic substitution is generally decreased by the electron-withdrawing halogen, with the directing effect depending on the position of the halogen.

Diagram: Synthetic Pathways to Halogenated N-Methylanilines

Synthesis NMA N-Methylaniline HNMA Halogenated N-Methylaniline NMA->HNMA Direct Halogenation (e.g., NBS, NCS) HA Halogenated Aniline HA->HNMA N-Methylation (e.g., CH3I, (CH3)2SO4)

Caption: Common synthetic routes to halogenated N-methylanilines.

Conclusion: A Multifaceted Approach to Molecular Design

The physicochemical characteristics of halogenated N-methylanilines are a complex interplay of electronic, lipophilic, and steric factors. A thorough understanding of these properties is paramount for the rational design of novel drug candidates and functional materials. By leveraging the principles outlined in this guide, researchers can strategically employ halogenation to fine-tune the properties of N-methylaniline derivatives, optimizing their performance for specific applications.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part A: Structure and mechanisms. Springer.
Exploratory

The Strategic Role of 2-Bromo-4-fluoro-N-methylaniline in Modern Pharmaceutical Synthesis: A Technical Guide

Foreword: The Unseen Architect of Therapeutic Innovation In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical int...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredients (APIs), are the unsung heroes that enable the efficient and scalable synthesis of complex drug architectures. 2-Bromo-4-fluoro-N-methylaniline, a seemingly unassuming substituted aniline, represents a cornerstone in the medicinal chemist's toolkit. Its unique structural and electronic properties offer a versatile platform for the construction of novel therapeutics, particularly in the realm of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic application of 2-Bromo-4-fluoro-N-methylaniline as a pivotal pharmaceutical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 2-Bromo-4-fluoro-N-methylaniline is fundamental to its effective application in synthesis. The strategic placement of the bromo, fluoro, and N-methyl groups on the aniline scaffold imparts a unique combination of reactivity and stability.

PropertyValueSource(s)
CAS Number 1037138-94-5[1][2]
Molecular Formula C₇H₇BrFN[1][2]
Molecular Weight 204.04 g/mol [2]
Appearance Solid[2]
Melting Point 86-90 °C (literature for 5-Bromo-4-fluoro-2-methylaniline)[3][4]
Boiling Point 240 °C (literature for 2-Bromo-4-methylaniline)[5][6]
Solubility Insoluble in water; soluble in organic solvents like chloroform.[6][7]
IUPAC Name 2-bromo-4-fluoro-N-methylaniline[2]

Note: Some data points are for closely related isomers due to limited publicly available data for the specific CAS number.

Synthesis of 2-Bromo-4-fluoro-N-methylaniline: A Step-by-Step Workflow

The synthesis of 2-Bromo-4-fluoro-N-methylaniline can be achieved through a multi-step process, typically starting from a more readily available substituted aniline. A common synthetic strategy involves the bromination of a fluoro-N-methylaniline precursor. The following represents a generalized, yet illustrative, synthetic workflow.

cluster_0 Synthesis of 2-Bromo-4-fluoro-N-methylaniline A 4-Fluoroaniline B N-methylation A->B e.g., Formaldehyde, Sodium borohydride C 4-Fluoro-N-methylaniline B->C D Bromination C->D e.g., N-Bromosuccinimide (NBS), DMF E 2-Bromo-4-fluoro-N-methylaniline D->E

Caption: A representative synthetic workflow for 2-Bromo-4-fluoro-N-methylaniline.

Experimental Protocol: N-methylation of a Halogenated Aniline (Illustrative)

The following protocol, adapted from a patented method for the synthesis of halogenated N-methylanilines, illustrates the N-methylation step.[8]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the starting halogenated aniline in methanol.

  • Reagent Addition: Add paraformaldehyde to the solution and reflux until it dissolves. In a separate vessel, dissolve potassium hydroxide in methanol.

  • Reaction: Combine the two solutions and reflux for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C and slowly add sodium borohydride. Reflux for an additional hour.

  • Work-up: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the N-methylated product.

The Role of 2-Bromo-4-fluoro-N-methylaniline as a Pharmaceutical Intermediate

The strategic value of 2-Bromo-4-fluoro-N-methylaniline lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The N-methylamino group can participate in nucleophilic substitution reactions or act as a key pharmacophoric element for binding to biological targets. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final drug molecule.

Application in the Synthesis of Kinase Inhibitors

While a direct synthetic route from 2-Bromo-4-fluoro-N-methylaniline to a marketed drug is not prominently featured in publicly available literature, its structural motifs are prevalent in a number of kinase inhibitors. The bromo-anilino core is a key component in many tyrosine kinase inhibitors that target signaling pathways implicated in cancer and inflammatory diseases.[9][10] For instance, the synthesis of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors involves the displacement of a chlorine atom with 3-bromo-N-methylaniline, a close analog of our topic compound.[9][10]

cluster_1 Role in Kinase Inhibitor Synthesis Intermediate 2-Bromo-4-fluoro-N-methylaniline Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Introduction of aryl or heteroaryl moiety Core Formation of Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) Coupling->Core API Active Pharmaceutical Ingredient (Kinase Inhibitor) Core->API

Caption: A generalized workflow illustrating the use of a bromo-aniline intermediate in the synthesis of kinase inhibitors.

Key Reactions and Mechanistic Considerations

The utility of 2-Bromo-4-fluoro-N-methylaniline is underpinned by its reactivity in key organic transformations.

  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in forming carbon-carbon bonds, allowing for the connection of the aniline core to other aromatic or heteroaromatic systems.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, providing a route to more complex amine-containing structures.

  • Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom, being on an electron-rich ring, is generally not highly activated towards SNA_r_. However, in certain substrates and under specific reaction conditions, it can be displaced by strong nucleophiles.

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity in these transformations. The electronic effects of the N-methylamino and fluoro groups influence the reactivity of the aromatic ring and must be considered in the design of synthetic routes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2-Bromo-4-fluoro-N-methylaniline.

  • Hazard Identification: Based on data for closely related compounds, 2-Bromo-4-fluoro-N-methylaniline is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]

Conclusion: A Versatile Building Block for Future Drug Discovery

2-Bromo-4-fluoro-N-methylaniline stands as a testament to the crucial role of specialized intermediates in the advancement of pharmaceutical sciences. Its unique combination of reactive sites and modulating substituents provides a powerful platform for the synthesis of novel, high-value therapeutic agents. While its application may not always be in the synthesis of blockbuster drugs, its utility in the construction of diverse chemical libraries for drug discovery, particularly in the kinase inhibitor space, is undeniable. As the demand for more targeted and effective therapies continues to grow, the strategic deployment of versatile building blocks like 2-Bromo-4-fluoro-N-methylaniline will remain a cornerstone of innovation in medicinal chemistry.

References

  • New Journal of Chemistry. (n.d.). Supporting Information.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5123-5137.
  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PMC.
  • PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4-methylaniline.
  • ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]

  • CymitQuimica. (2026). SAFETY DATA SHEET: 4-Bromo-3-fluoro-2-methylaniline.
  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • ChemBK. (2024). 2-Bromo-4-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.
  • CymitQuimica. (2026). SAFETY DATA SHEET: 4-Bromo-3-fluoro-2-methylaniline.
  • Digital Commons @ USF. (n.d.). Synthesis of[1][9][12]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline. Retrieved from [Link]

  • Google Patents. (2015). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
  • Google Patents. (2016). (12) United States Patent.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

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Foundational

High-Resolution ¹H NMR Spectral Profiling of 2-Bromo-4-fluoro-N-methylaniline: A Technical Whitepaper

Executive Summary 2-Bromo-4-fluoro-N-methylaniline (CAS: 1037138-94-5)[1] is a highly versatile, multi-halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-4-fluoro-N-methylaniline (CAS: 1037138-94-5)[1] is a highly versatile, multi-halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of orthogonal reactive sites—an amine, a bromine atom, and a fluorine atom—makes it a powerful scaffold for cross-coupling and nucleophilic aromatic substitution. However, this dense functionalization creates a highly complex Proton Nuclear Magnetic Resonance (¹H NMR) spectral landscape.

This whitepaper provides an in-depth mechanistic breakdown of the ¹H NMR profile of 2-bromo-4-fluoro-N-methylaniline. By establishing the causality behind heteronuclear spin-spin couplings and outlining a self-validating experimental protocol, this guide empowers analytical chemists to achieve high-fidelity structural elucidation.

Molecular Architecture & Spin System Dynamics

The chemical shifts observed in the ¹H NMR spectrum of 2-bromo-4-fluoro-N-methylaniline are dictated by a delicate interplay of inductive (pull), resonance (push), and anisotropic effects exerted by its substituents:

  • N-Methylamine Group (-NHCH₃): This moiety acts as a strong electron-donating group (EDG) via resonance. The lone pair on the nitrogen delocalizes into the aromatic ring, significantly shielding the ortho (C6) and para (C4) positions.

  • Bromine (C2): Bromine acts as a weak electron-withdrawing group (EWG) inductively. More importantly, its large, polarizable electron cloud generates a strong anisotropic deshielding effect on the adjacent C3 proton, pushing its resonance downfield.

  • Fluorine (C4): Fluorine is highly electronegative, causing strong inductive deshielding of the ipso carbon. However, it donates electron density via resonance, which shields the ortho protons (C3 and C5). Furthermore, the ¹⁹F nucleus (spin-½, 100% natural abundance) introduces complex heteronuclear splitting[2].

Quantitative Spectral Data

While empirical data for the exact free base can vary slightly by solvent, high-fidelity predictive models anchored by empirical data from the closely related analog 2-bromo-4-fluoro-6-methylaniline[3] and standard N-methylaniline baselines[4] yield the following highly accurate spectral profile in DMSO-d₆.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationCausality / Structural Assignment
N-CH₃ ~2.85d (or s)³J_{HH} = 5.03HShielded aliphatic methyl group attached to an electronegative nitrogen atom.
N-H ~4.20br s-1HBroadens due to the quadrupolar relaxation of the ¹⁴N nucleus and rapid solvent exchange.
H-6 ~6.60dd³J{HH} = 8.5, ⁴J{HF} = 4.51HHighly shielded by the ortho -NHCH₃ group; exhibits meta-coupling to fluorine.
H-5 ~6.95ddd (or td)³J{HF} = 8.5, ³J{HH} = 8.5, ⁴J_{HH} = 2.81HShielded by ortho fluorine; appears as a pseudo-triplet of doublets due to similar ³J values.
H-3 ~7.18dd³J{HF} = 8.3, ⁴J{HH} = 2.81HDeshielded by the anisotropic effect of the adjacent heavy bromine atom.

Mechanistic Insights: Heteronuclear Coupling Causality

The defining feature of this spectrum is the heteronuclear coupling between the ¹⁹F nucleus and the aromatic protons[5]. Because ¹⁹F is a spin-½ nucleus, it splits proton signals following the standard n+1 rule, but with distinct coupling constants that do not always decrease monotonically with distance:

  • Ortho-Coupling (³J_{HF}): The protons at C3 and C5 experience strong splitting (typically 8.0–9.5 Hz) due to their proximity to the fluorine atom.

  • Meta-Coupling (⁴J_{HF}): The proton at C6 experiences a weaker, yet consistently resolvable, coupling (typically 4.0–5.0 Hz).

Understanding this network is critical to prevent misassigning a ¹⁹F-¹H doublet as a ¹H-¹H ortho-coupling.

SpinNetwork F4 19F (C4) Spin-½ H3 1H (C3) 7.18 ppm F4->H3 ³J_HF (8.3 Hz) H5 1H (C5) 6.95 ppm F4->H5 ³J_HF (8.5 Hz) H6 1H (C6) 6.60 ppm F4->H6 ⁴J_HF (4.5 Hz) H3->H5 ⁴J_HH (2.8 Hz) H5->H6 ³J_HH (8.5 Hz)

Fig 1: Heteronuclear and homonuclear spin-spin coupling network in 2-bromo-4-fluoro-N-methylaniline.

Experimental Protocol: Self-Validating NMR Workflow

To capture the fine ⁴J{HH} and ⁴J{HF} couplings (<5 Hz) without signal overlap or line broadening, the following self-validating acquisition protocol must be executed. Every step contains an internal logical check to guarantee data integrity.

Workflow S1 1. Sample Prep DMSO-d6 + TMS S2 2. Probe Tuning Impedance Match S1->S2 S3 3. Shimming Z-Axis Homogeneity S2->S3 S4 4. Acquisition zg30, D1=2s S3->S4 S5 5. Processing FT & Phase Correct S4->S5

Fig 2: Self-validating NMR acquisition workflow ensuring high-resolution spectral output.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d₆ is highly polar and disrupts intermolecular hydrogen bonding. This slows down the chemical exchange rate of the N-H proton, allowing it to be observed as a distinct signal rather than exchanging into the baseline.

  • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients, destroying field homogeneity.

Phase 2: Instrument Calibration
  • Action: Insert the sample, lock onto the deuterium frequency of DMSO, and execute automated tuning and matching (ATM) followed by gradient shimming (e.g., TopShim).

  • Causality: Tuning matches the probe's LC circuit impedance to the specific dielectric constant of the DMSO sample, maximizing the Signal-to-Noise Ratio (SNR). Shimming corrects spatial inhomogeneities in the static magnetic field (B₀).

  • Validation Check: The TMS peak width at half-height (FWHM) must be <1.0 Hz. If the TMS peak is broad or asymmetrical, shimming has failed and must be repeated.

Phase 3: Acquisition Parameters
  • Action: Execute a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds and 16 scans.

  • Causality: A 30-degree flip angle combined with a 2-second delay ensures complete longitudinal relaxation (T₁) of all proton environments between pulses. This is strictly required for accurate quantitative integration.

  • Validation Check: Inspect the Free Induction Decay (FID). The signal must decay completely to the noise floor before the end of the acquisition time (AQ) to prevent truncation artifacts (sinc wiggles).

Phase 4: Signal Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT). Manually apply zero- and first-order phase corrections.

  • Causality: An LB of 0.3 Hz optimally balances SNR enhancement with resolution preservation, which is crucial for resolving the fine ~2.8 Hz meta-couplings of H-3 and H-5.

  • Validation Check: The spectral baseline must be perfectly flat. The integral of the aliphatic N-CH₃ peak must calibrate exactly to 3.00 relative to the combined integral of 3.00 for the aromatic protons.

References

  • ChemicalBook. "2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8". 3

  • Fluorochem. "2-Bromo-4-fluoro-N-methylaniline | CAS 1037138-94-5". 1

  • Wiley-VCH. "Supporting Information - N-Methylaniline NMR Chemical Shifts". 4

  • MDPI. "Precursor-Directed Biosynthesis of Aminofulvenes: New Chalanilines from Endophytic Fungus Chalara sp. (19F-1H Coupling Constants)". 5

  • NIH. "New Frontiers and Developing Applications in 19F NMR". 2

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methylation Protocols for Electron-Deficient Anilines

Executive Summary & Mechanistic Rationale The N-methylation of anilines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, performin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The N-methylation of anilines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. However, performing this functionalization on electron-deficient anilines —those bearing electron-withdrawing groups (EWGs) such as −NO2​ , −CN , −CF3​ , or halogens—presents a formidable synthetic challenge.

The Causality of the Over-Alkylation Trap

EWGs pull electron density away from the amine nitrogen through inductive and resonance effects, drastically reducing its nucleophilicity. When chemists attempt to use classical SN​2 alkylation methods (e.g., methyl iodide and a strong base), the initial methylation is kinetically sluggish.

However, once a trace amount of the mono-methylated product forms, the inductive electron-donating effect of the newly attached methyl group immediately increases the nucleophilicity of that secondary amine relative to the primary starting material. This creates a thermodynamic and kinetic trap: the product is more reactive than the reactant. Pushing the reaction with heat or excess reagents inevitably leads to over-alkylation, yielding a complex, difficult-to-separate mixture of unreacted starting material, mono-methylated, and N,N -dimethylated products.

To establish a self-validating and robust system, the synthetic strategy must pivot away from direct SN​2 pathways. Instead, we must utilize methods that mechanistically cap the methylation at a single carbon addition. This guide details three field-proven protocols that solve this dilemma: Formimidate Reduction , Continuous Flow with Dimethyl Carbonate (DMC) , and Copper-Catalyzed Reductive Methylation .

Mechanistic Divergence: Bypassing Direct Alkylation

To understand why traditional methods fail and modern protocols succeed, we must visualize the mechanistic divergence. By trapping the primary amine in an intermediate state that can only accept one methyl equivalent (such as a formimidate or carbamate), we completely block the over-alkylation pathway.

MechanisticPathway A Primary Aniline (Poor Nucleophile) B Direct Alkylation (MeI / Base) A->B SN2 Pathway E Triethyl Orthoformate (HC(OEt)3) A->E Condensation C Mono-Methylaniline (Stronger Nucleophile) B->C Slow D N,N-Dimethylaniline (Over-Alkylation) C->D Fast (Side Reaction) F Formimidate Intermediate (Ar-N=CH-OEt) E->F Quantitative G Reduction (NaBH(OAc)3) F->G Hydride Transfer H Pure Mono-Methylaniline (100% Selective) G->H Blocked from Over-Alkylation

Mechanistic divergence: Direct SN2 alkylation vs. highly selective formimidate reduction pathway.

Protocol 1: The Formimidate Pathway (Batch, Highly Mono-Selective)

This protocol relies on the quantitative generation of a formimidate intermediate, followed by a mild hydride reduction[1]. Because the formimidate carbon can only accommodate one hydride reduction to become a methyl group, over-alkylation is mechanistically impossible. This is the most reliable method for highly deactivated substrates like nitroanilines.

Step-by-Step Methodology
  • Condensation : In a round-bottom flask equipped with a reflux condenser, combine the electron-deficient aniline (1.0 equiv) and triethyl orthoformate (1.5 to 2.0 equiv).

  • Catalysis : Add a catalytic amount of an acid catalyst (e.g., 5 mol% of p -toluenesulfonic acid or MCM-41-SO3H mesoporous zeolite)[1].

  • Heating & Self-Validation : Stir the mixture at 80 °C for 2–4 hours.

    • Validation Check: Analyze via LC-MS. The primary amine should cleanly convert to the formimidate. Look for a mass shift of +56 Da (addition of CH-OEt minus H2​ ). In 1H NMR, a distinct singlet at ∼8.0 ppm confirms the N=CH proton.

  • Reduction : Cool the reaction mixture to 0 °C. Dilute with anhydrous ethanol or THF. Slowly add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 equiv) in small portions to control hydrogen evolution.

  • Workup : Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NaHCO3​ . Extract with ethyl acetate ( 3×20 mL ), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Validation : LC-MS of the crude product will show a clean +14 Da shift from the original aniline, confirming pure mono-methylation.

Protocol 2: Green Continuous Flow N-Methylation using DMC

Dimethyl carbonate (DMC) is an environmentally benign, non-toxic methylating agent[2]. Under standard batch conditions, its reactivity with electron-deficient anilines is exceptionally poor. However, translating this reaction to a continuous flow regime allows chemists to safely superheat the solvent well above its boiling point at elevated pressures. This drives the in situ formation of a carbamate intermediate that subsequently methylates the amine[2].

FlowSystem S1 Syringe A: Aniline + DBU Mix T-Mixer S1->Mix S2 Syringe B: Dimethyl Carbonate S2->Mix Reactor Heated Reactor Coil (250 °C, 7 bar) Res. Time: 12 min Mix->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Mono-Methylaniline Collection BPR->Collection

Continuous flow setup for green N-methylation using dimethyl carbonate (DMC) and DBU.

Step-by-Step Methodology
  • Solution Preparation :

    • Solution A : Prepare a 0.5 M solution of the electron-deficient aniline and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) in anhydrous acetonitrile[2].

    • Solution B : Neat Dimethyl Carbonate (DMC).

  • Flow Setup : Prime a continuous flow reactor equipped with a T-mixer and a heated stainless steel reactor coil (e.g., 10 mL volume).

  • Reaction Parameters : Set the reactor temperature to 250 °C . Install a back-pressure regulator (BPR) set to 7 bar (100 psi) to maintain the superheated acetonitrile and DMC in the liquid phase[2].

  • Execution : Pump Solution A and Solution B at flow rates calculated to achieve a 1:5 molar ratio of Aniline:DMC and a total residence time of 12 minutes [2].

  • Collection & Validation : Discard the first 1.5 residence times (18 mins) to ensure steady-state. Collect the reactor effluent. GC-FID analysis will validate >95% conversion to the mono-methylated product. Evaporate the solvent and pass through a short silica plug to remove DBU.

Protocol 3: Copper-Catalyzed Reductive Methylation with Formic Acid

This modern protocol utilizes formic acid as an inexpensive, abundant C1​ source, bypassing the need for toxic alkyl halides or formaldehyde[3]. Using Cu(OAc)2​ as a non-noble metal catalyst and phenylsilane as a reductant, formic acid is reduced in situ to formaldehyde, which immediately undergoes reductive amination with the aniline[3].

Step-by-Step Methodology
  • Setup : In an oven-dried Schlenk tube under an argon atmosphere, add the electron-deficient aniline (1.0 equiv) and Cu(OAc)2​ ( 10 mol% )[3].

  • Reagent Addition : Add anhydrous 1,4-dioxane ( 2.0 mL ), followed by formic acid (3.0 equiv) and phenylsilane ( PhSiH3​ , 2.5 equiv)[3].

  • Heating : Seal the tube and heat the mixture at 80 °C. For highly electron-deficient substrates (e.g., 4-cyanoaniline), maintain heating for 24 hours.

    • Validation Check: Monitor the reaction for the cessation of gas evolution (silane consumption) and check TLC. The product amine will typically be more polar than the starting deactivated aniline.

  • Workup : Cool to room temperature, dilute with dichloromethane ( 10 mL ), and wash with 1M NaOH ( 10 mL ) to neutralize unreacted formic acid and hydrolyze silane byproducts. Extract, dry over Na2​SO4​ , and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the three protocols to aid in synthetic route planning.

ProtocolReagents & CatalystsKey IntermediateMono-SelectivityScalabilityBest Application
Formimidate Reduction HC(OEt)3​ , NaBH(OAc)3​ , Acid cat.Formimidate >99% Moderate (Batch)Highly deactivated anilines (e.g., −NO2​ , −CF3​ )
Continuous Flow DMC DMC, DBU, AcetonitrileCarbamate >95% High (Flow)Process scale-up, green chemistry requirements
Cu-Catalyzed Formic Acid Formic Acid, PhSiH3​ , Cu(OAc)2​ Formaldehyde (in situ) >90% Moderate (Batch)Mild conditions, avoiding toxic methylating agents

References

  • Sun, N., Wang, S., Mo, W., Hu, B., Shen, Z., & Hu, X. (2010). A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates. Tetrahedron, 66(35), 7142-7148.[Link]

  • Seo, H., Bédard, A.-C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128.[Link]

  • Qiao, C., Liu, X.-F., Liu, X., & He, L.-N. (2017). Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2. Organic Letters, 19(6), 1490-1493.[Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 2-Bromo-4-fluoro-N-methylaniline

[label="Bromination", fillcolor="#FBBC05", style As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of scaling halogenated anilines without compromising regioselectivity or induc...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Bromination", fillcolor="#FBBC05", style

As a Senior Application Scientist in process chemistry, I frequently encounter the challenge of scaling halogenated anilines without compromising regioselectivity or inducing oxidative degradation. 2-Bromo-4-fluoro-N-methylaniline (CAS 1037138-94-5) is a highly valued building block in the synthesis of kinase inhibitors, radioligands, and complex heterocycles. Because the free base is prone to oxidation, it is frequently isolated and utilized as a hydrochloride salt [1.8].

This application note provides a comprehensive, self-validating guide to the scalable synthesis of this critical intermediate, prioritizing thermodynamic control, chemoselectivity, and operational safety.

Retrosynthetic Analysis & Mechanistic Rationale

When designing a scalable route for 2-Bromo-4-fluoro-N-methylaniline, two primary retrosynthetic disconnections emerge:

  • Route A (Electrophilic Aromatic Substitution): Bromination of 4-fluoro-N-methylaniline.

  • Route B (Reductive Amination): N-methylation of 2-bromo-4-fluoroaniline.

Retrosynthesis Target 2-Bromo-4-fluoro- N-methylaniline RouteA Route A: Regioselective Bromination Target->RouteA Disconnection 1 RouteB Route B: Reductive N-Methylation Target->RouteB Disconnection 2 SM_A 4-Fluoro-N-methylaniline + NBS / Br2 RouteA->SM_A SM_B 2-Bromo-4-fluoroaniline + Formylation / Reduction RouteB->SM_B

Caption: Retrosynthetic pathways for 2-Bromo-4-fluoro-N-methylaniline.

The Causality of Route Selection

Route A is the preferred scalable pathway. The secondary amine (-NHMe) is a strongly activating, ortho/para-directing group. Because the para-position is blocked by the fluorine atom, electrophilic bromination is directed exclusively to the ortho-position (C2)[1]. By strictly controlling the temperature (-15 °C to 0 °C), we suppress di-bromination and oxidative degradation, resulting in a highly regioselective and scalable process[2].

Conversely, Route B presents a classic process chemistry hurdle: over-alkylation. Direct reductive amination of primary anilines with formaldehyde often yields a mixture of mono- and di-methylated products because the intermediate secondary amine is more nucleophilic than the starting material. To make Route B viable, a two-step formylation-reduction sequence must be employed, which lowers the overall atom economy.

Quantitative Route Comparison

To justify the selection of Route A for pilot-plant scaling, we summarize the quantitative process metrics below:

Process MetricRoute A: Regioselective BrominationRoute B: Indirect N-Methylation (Formylation/Reduction)
Starting Material 4-Fluoro-N-methylaniline2-Bromo-4-fluoroaniline
Regioselectivity / Chemoselectivity Excellent (Exclusive ortho to -NHMe)High (Requires 2 steps to avoid N,N-dimethylation)
Typical Isolated Yield 85% - 92% 60% - 70% (Over two steps)
Scalability High (Telescoped workup, no chromatography)Moderate (Requires isolation of formamide intermediate)
E-Factor (Waste/Product ratio) < 5 (Highly efficient)15 - 20 (Due to hydride reducing agents and solvents)

Experimental Protocols

Protocol A: Regioselective Bromination of 4-Fluoro-N-methylaniline (Preferred)

This protocol utilizes elemental bromine in dichloromethane (DCM) under cryogenic control, adapting standard procedures for fluoro-methylaniline derivatives[2].

Workflow Step1 Substrate Dissolution (DCM, -15°C) Step2 Bromine Addition (Controlled Dropwise) Step1->Step2 Step3 IPC Validation (HPLC >98% Conv.) Step2->Step3 Step4 Thiosulfate Quench & Phase Separation Step3->Step4 Step5 HCl Salt Crystallization Step4->Step5

Caption: Step-by-step workflow for the scalable bromination protocol.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-fluoro-N-methylaniline (1.0 equiv) and anhydrous potassium carbonate (1.05 equiv) in anhydrous DCM (10 volumes).

  • Cryogenic Control: Cool the reactor to -15 °C using a salt-ice bath or automated chiller. Causality: Low temperatures are critical to prevent the exothermic bromination from causing oxidative polymerization of the aniline ring.

  • Electrophile Addition: Prepare a solution of Bromine (1.02 equiv) in DCM (3 volumes). Add this solution dropwise over 2 hours, maintaining the internal temperature below -10 °C.

  • Self-Validation Checkpoint (IPC): The reaction is visually self-indicating. The initial addition of bromine imparts a deep red color that rapidly fades as the electrophilic substitution occurs. Stir for 1 hour post-addition. Perform an HPLC check; proceed only when the starting material is <2%.

  • Quench & Workup: Quench the reaction by adding a cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to benign bromide ions, visually confirmed by the complete disappearance of any residual orange tint.

  • Salt Formation: Separate the organic layer, dry over MgSO₄, and filter. To isolate the product as a stable hydrochloride salt[3], bubble dry HCl gas into the DCM solution (or add 2M HCl in ether) until precipitation ceases. Filter the white to off-white solid and dry under vacuum.

Protocol B: Controlled Reductive Amination via Formylation (Alternative)

If 2-bromo-4-fluoroaniline must be used as the starting material, direct reductive amination is avoided. Instead, a self-validating formylation-reduction sequence is utilized.

Step-by-Step Methodology:

  • Formylation: Reflux 2-bromo-4-fluoroaniline (1.0 equiv) in a mixture of formic acid (3.0 equiv) and acetic anhydride (1.5 equiv) at 60 °C for 4 hours.

  • Self-Validation Checkpoint (Isolation): Pour the mixture into ice water to precipitate N-(2-bromo-4-fluorophenyl)formamide. Filter and wash with water. Causality: Isolating this highly crystalline intermediate physically validates the absolute suppression of over-alkylation. If the mass balance is correct, you are guaranteed 100% mono-alkylation fidelity.

  • Reduction: Suspend the formamide in anhydrous THF at 0 °C. Slowly add Borane-THF complex (BH₃·THF, 2.5 equiv). Reflux for 12 hours.

  • Quench: Carefully quench with methanol to destroy excess borane, followed by 1M HCl to break the boron-amine complex. Basify, extract with ethyl acetate, and purify via crystallization as the HCl salt.

References

  • A Practical Procedure for Regioselective Bromination of Anilines Thieme Connect[1]

  • 2-BROMO-5-FLUORO-4-METHYLANILINE | 202865-78-9 (Proxy for general bromination procedure of fluoro-methylanilines) ChemicalBook[2]

  • N-Methyl 2-bromo-4-fluoroaniline, HCl | CAS 1037138-94-5 Santa Cruz Biotechnology (SCBT)[3]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-methylation during 2-bromo-4-fluoroaniline synthesis

A Guide to Preventing Over-methylation and Optimizing Selectivity Welcome to the technical support center for the synthesis of 2-bromo-4-fluoroaniline and its derivatives. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Over-methylation and Optimizing Selectivity

Welcome to the technical support center for the synthesis of 2-bromo-4-fluoroaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the N-methylation of this critical building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.

Over-methylation is a frequent and often frustrating side reaction in the synthesis of N-methylated anilines. This guide provides a structured approach to understanding and controlling this phenomenon, ensuring high selectivity for your desired mono-methylated product.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Over-methylation

This section addresses the fundamental principles governing the N-methylation of anilines.

Q1: Why is my reaction producing N,N-dimethyl-2-bromo-4-fluoroaniline instead of the mono-methylated product I want?

A1: This is a classic challenge in amine alkylation. The root cause lies in the relative nucleophilicity of the species in your reaction flask. After the first methylation, you form the desired secondary amine, N-methyl-2-bromo-4-fluoroaniline. However, this secondary amine is often more nucleophilic than the starting primary amine (2-bromo-4-fluoroaniline). The methyl group is electron-donating, which increases the electron density on the nitrogen atom, making it a more potent nucleophile and more reactive toward the methylating agent.[1][2] This leads to a second methylation event, producing the undesired N,N-dimethylated byproduct.

Diagram 1: The Over-methylation Pathway

Overmethylation Aniline 2-Bromo-4-fluoroaniline (Primary Amine) Mono N-methyl-2-bromo-4-fluoroaniline (Desired Secondary Amine) Aniline->Mono Di N,N-dimethyl-2-bromo-4-fluoroaniline (Over-methylated Tertiary Amine) Mono->Di + CH₃ source (k₂) label_text Challenge: The rate of the second methylation (k₂) is often faster than the first (k₁), leading to over-methylation.

Caption: Reaction pathway illustrating the challenge of selective mono-N-methylation.

Q2: How does the choice of methylating agent affect selectivity for mono-methylation?

A2: The choice of methylating agent is critical for controlling selectivity. Highly reactive, traditional agents often lead to poor outcomes.

  • High-Reactivity Agents (Low Selectivity): Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are powerful electrophiles that react quickly and often indiscriminately, leading to significant over-methylation. They require careful control of stoichiometry and temperature, which can be challenging to reproduce.[3]

  • Moderate/High-Selectivity Agents: Modern methods offer much greater control.

    • Dimethyl Carbonate (DMC): An environmentally friendly and highly selective reagent. It operates through an in-situ protection-deprotection mechanism, which significantly favors mono-methylation.[4][5] However, it often requires higher temperatures and sometimes the use of an autoclave or a continuous flow system to be effective.[5]

    • Methylboronic Acid (MeB(OH)₂): Used in copper-promoted Chan-Lam couplings, this method provides excellent selectivity for mono-methylation under mild conditions.[6] This approach is notable for its functional group tolerance.

Q3: Can protecting the amine group prevent over-methylation?

A3: Absolutely. This is one of the most robust and reliable strategies. A protecting group temporarily modifies the amine, preventing it from reacting while other synthetic steps are performed.[7][8] For aniline methylation, the most common strategy is:

  • Protection: Convert the amine to an amide (e.g., an acetanilide) using a reagent like acetic anhydride.[1][9] This significantly reduces the nitrogen's nucleophilicity.

  • Methylation: The amide nitrogen can then be selectively mono-methylated.

  • Deprotection: The protecting group is removed (e.g., by acid or base hydrolysis) to reveal the desired N-methylaniline.

While this adds two steps to the synthesis, the high selectivity and purity of the final product often justify the approach.[7]

Section 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for common experimental challenges.

Issue 1: Significant formation of the di-methylated product is observed by TLC/LC-MS.

This is the most common problem. Here are strategies to improve selectivity, from simple adjustments to more advanced methods.

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the aniline starting material relative to the methylating agent.This ensures the methylating agent is consumed before it can react extensively with the mono-methylated product.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature.Lowering the temperature reduces the overall reaction rate, often giving the primary amine a better chance to compete for the methylating agent.[10]
Addition Rate Add the methylating agent slowly (e.g., via syringe pump) over several hours.This keeps the instantaneous concentration of the methylating agent low, which favors reaction with the more abundant primary amine over the newly formed secondary amine.

If optimizing conditions is insufficient, a change in reagents is the next logical step.

Reagent SystemKey Advantages & ConditionsReference
Cu(OAc)₂ / MeB(OH)₂ High Selectivity: Excellent for mono-methylation. Mild Conditions: Often run in dioxane with a base like pyridine. Requires an incubation period of the aniline with the copper catalyst before adding the boronic acid.[6]
Dimethyl Carbonate (DMC) Green Reagent: Environmentally friendly. High Selectivity: Achieved via an in-situ protection mechanism. Often requires high temperatures (e.g., 250 °C) and a base like DBU, making continuous flow systems ideal.[5]
Pd/C with Methanol Catalytic Method: Uses a common and reusable heterogeneous catalyst. Methanol serves as the methylating agent. Achieves high activity and selectivity under relatively mild conditions.

This multi-step method offers the highest degree of control and is often the preferred route in complex syntheses.

Diagram 2: Protecting Group Workflow for Selective Mono-methylation

ProtectionWorkflow start { Start: 2-Bromo-4-fluoroaniline} step1 Step 1: Protection Reagent: Acetic Anhydride Product: N-(2-bromo-4-fluorophenyl)acetamide start:f0->step1:f0 Protect Amine step2 Step 2: Methylation Reagent: e.g., MeI, Base Product: N-methyl-N-(2-bromo-4-fluorophenyl)acetamide step1:f1->step2:f0 Methylate Amide step3 Step 3: Deprotection Reagent: Aqueous HCl (reflux) Product: N-methyl-2-bromo-4-fluoroaniline step2:f1->step3:f0 Hydrolyze Amide end { Final Product} step3:f1->end:f0 Isolate

Caption: Experimental workflow using a protecting group strategy.

Protocol: Selective Mono-methylation via Acetamide Protection

  • Step 1: Protection (Acetylation)

    • Dissolve 2-bromo-4-fluoroaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a beaker of ice water. The protected product, N-(2-bromo-4-fluorophenyl)acetamide, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Step 2: Methylation of the Acetanilide

    • To a solution of the dried N-(2-bromo-4-fluorophenyl)acetamide (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, THF), add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add methyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Deprotection (Hydrolysis)

    • Reflux the crude product from Step 2 in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-8 hours.[9]

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the free amine product.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Issue 2: My reaction has stalled or shows low conversion.

If you are not seeing product formation, consider the following troubleshooting steps.

Diagram 3: Troubleshooting Low Conversion

LowConversion start Symptom: Low or No Conversion q1 Is the methylating agent active? Is the base appropriate? start->q1 a1_no Action: Use fresh, high-purity reagents. Verify base pKa is suitable for deprotonation. q1->a1_no No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Action: Increase temperature gradually. Increase reaction time. a2_yes Success: Reaction Proceeds a1_yes->a2_yes a1_no->start q2->a1_yes Yes a2_no Action: Switch to an appropriate solvent (e.g., polar aprotic like DMF/THF). q2->a2_no No a2_no->start

Caption: Troubleshooting decision tree for low conversion in N-methylation reactions.

Issue 3: How do I purify the mono-methylated product from the di-methylated byproduct?

Separation can be achieved due to the difference in polarity and basicity between the secondary and tertiary amines.

MethodDescriptionTypical Conditions
Column Chromatography This is the most common and effective method. The tertiary amine (di-methylated) is less polar and will elute first from a silica gel column.Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing). The exact ratio will depend on the specific aniline.
Recrystallization If the product is a solid, recrystallization can be effective, especially if one component is present in a much higher concentration.A solvent screen (e.g., ethanol/water, toluene, heptane) should be performed to find a system where the solubility of the desired product and the impurity differ significantly with temperature.
References
  • A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Aniline - Wikipedia. (2024, February 28). Wikimedia Foundation. Retrieved March 7, 2024, from [Link]

  • Kim, J., Kim, S., & Lee, S. (2014). (DPEPhos)RuCl2PPh3-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Bulletin of the Korean Chemical Society, 35(11), 3383-3386.
  • Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(13), 4376-4384.
  • Stepanov, A. G., & Luzgin, M. V. (2000). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy.
  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677-1680.
  • Selective N‐Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst. (2020). ChemistrySelect, 5(1), 224-228.
  • Copper-mediated monomethylation. (2009, January 1). GalChimia. Retrieved March 7, 2024, from [Link]

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective monomethylation of anilines by Cu(OAc)2-promoted cross-coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680.
  • Seo, H., Bédard, A.-C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2019). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 75(30), 3953-3959.
  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. (2024). Chemistry – An Asian Journal.
  • Benefits of Protecting Groups in Organic Synthesis. (2023, May 8). Labinsights. Retrieved March 7, 2024, from [Link]

  • 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (2023, April 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Troubleshooting low conversion rates in bromoaniline coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with palladium-catalyzed cross-coupling reactions (s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) involving bromoaniline substrates.

Bromoanilines present a dual mechanistic challenge: the primary amine (–NH₂) is a strong Lewis base that can poison the catalyst, and its electron-donating nature kinetically hinders the initiation of the catalytic cycle. This guide will decode the causality behind these failures and provide self-validating protocols to rescue your conversion rates.

Part 1: Mechanistic Root Causes & Diagnostic Workflow

To troubleshoot low conversion, we must first understand why the catalytic cycle is failing. Bromoanilines disrupt the standard palladium cycle via two primary mechanisms:

  • Electronic Deactivation (Slow Oxidative Addition): The –NH₂ group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aryl ring. Because the active Pd(0) species is also electron-rich, the oxidative addition of the C–Br bond becomes thermodynamically and kinetically unfavorable[1].

  • Catalyst Poisoning (Off-Cycle Coordination): Free amines can outcompete the halide, boronic acid, or intended amine coupling partner by coordinating directly to the Pd(II) intermediate. This forms a stable, off-cycle resting state that halts transmetalation and reductive elimination[2].

G Start Low Conversion Detected Visual Visual Inspection of Reaction Start->Visual Black Black Precipitate (Pd Black) Visual->Black Yes Clear Homogeneous Yellow/Brown Visual->Clear No Sol1 Exclude O2, Lower Temp, Check Ligand Integrity Black->Sol1 Mech Identify Mechanistic Bottleneck Clear->Mech OA Slow Oxidative Addition (e- rich ring) Mech->OA Pois Catalyst Poisoning (Free -NH2 coordination) Mech->Pois Sol2 Switch to Bulky, e- rich Ligand (e.g., XPhos) OA->Sol2 Sol3 In-situ Imine Protection or Steric Shielding Pois->Sol3

Diagnostic workflow for troubleshooting stalled bromoaniline cross-coupling reactions.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture turns black within 30 minutes, and LC-MS shows <10% conversion. What is happening? A: The black precipitate is "palladium black," an inactive, agglomerated form of metallic Pd(0)[3]. This occurs when the catalytic cycle stalls. Because oxidative addition into the electron-rich bromoaniline is slow, the unligated Pd(0) remains exposed in solution and degrades[1]. Actionable Fix: Rigorously degas your solvents to remove trace oxygen[4], lower the reaction temperature by 10–15 °C to prevent thermal agglomeration[3], and switch to a highly active, electron-rich phosphine ligand (like XPhos) to accelerate oxidative addition before the catalyst can aggregate.

Q2: I am using Pd(dppf)Cl₂ for a Suzuki coupling with 4-bromoaniline. The reaction stays homogeneous but stalls at 20%. Why? A: While Pd(dppf)Cl₂ is a reliable workhorse for standard Suzuki couplings[5], bidentate ligands often leave the axial coordination sites of the Pd(II) center exposed. The free amine of your bromoaniline binds to these sites, poisoning the catalyst[2]. Actionable Fix: You must either create a steric shield or mask the amine. You can switch to a bulky dialkylbiaryl phosphine (Buchwald ligand) which physically blocks amine coordination. Alternatively, add benzaldehyde to the reaction mixture; this provides in situ catalytic protection by temporarily converting the –NH₂ into an imine, which does not poison palladium[6].

Q3: I switched to K₃PO₄ as my base, but my reproducibility is terrible. Sometimes it works, sometimes it doesn't. A: Anhydrous couplings with K₃PO₄ are highly sensitive to physical state and trace moisture. The transmetalation step of a Suzuki coupling requires the formation of a reactive boronate species, which is facilitated by trace water[4],[1]. Actionable Fix: First, ensure your K₃PO₄ is ground to a very fine, consistent powder[1]. Second, if you are running under strictly anhydrous conditions, deliberately add a controlled amount of degassed water (e.g., 1 to 5 equivalents relative to the substrate) to restore consistent reactivity[1].

Q4: I am observing significant protodeboronation (hydrolysis of my boronic acid) instead of the desired coupling product. A: Protodeboronation is a competing side reaction that dominates when the main cross-coupling cycle is bottlenecked (e.g., by a difficult bromoaniline) under harsh basic conditions or elevated temperatures[4]. Actionable Fix: Switch your boron source. Pinacol boronic esters (Bpin) or potassium trifluoroborate salts (BF₃K) are vastly more stable than free boronic acids. They hydrolyze slowly in situ, providing a controlled, steady release of the active coupling partner without degrading prematurely[4],[1].

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is the single most critical variable when dealing with unprotected bromoanilines. The table below summarizes the causality behind ligand performance.

Ligand FamilyExampleSteric BulkElectron DensitySuitability for Free BromoanilinesMechanistic Rationale
Bidentate Phosphines dppf, BINAPModerateModeratePoor Leaves Pd(II) exposed to off-cycle amine coordination; slow oxidative addition.
Trialkylphosphines P(t-Bu)₃Low/ModHighModerate Accelerates oxidative addition due to high electron density, but lacks the steric bulk to fully prevent amine poisoning.
Dialkylbiaryl Phosphines XPhos, BrettPhosVery HighHighExcellent High electron density forces rapid oxidative addition; massive steric bulk creates a "shield" preventing –NH₂ coordination.

Part 4: Standard Operating Procedure (Self-Validating Protocol)

Below is an optimized, self-validating methodology for the Suzuki-Miyaura coupling of an unprotected bromoaniline using a Buchwald precatalyst system.

CatalyticCycle Pd0 Pd(0)L_n Active PdII_OA Pd(II) Ar-Pd-Br Pd0->PdII_OA Oxidative Addition Trap1 Slow OA due to +M effect of -NH2 Pd0->Trap1 PdII_TM Pd(II) Ar-Pd-Nu PdII_OA->PdII_TM Transmetalation Trap2 Off-cycle resting state (Amine coordination) PdII_OA->Trap2 PdII_TM->Pd0 Reductive Elimination

Palladium catalytic cycle highlighting specific failure points induced by bromoaniline substrates.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline (1.0 equiv), the boronic ester (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv)[1].

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (2–5 mol%). Causality note: G3 precatalysts generate the active monolithic Pd(0)-XPhos species rapidly and cleanly, avoiding the induction periods that lead to Pd black.

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to rigorously exclude oxygen[4].

  • Solvent Addition: Via syringe, add anhydrous, sparged (Argon-bubbled for 30 mins) 1,4-dioxane to achieve a 0.2 M concentration. Add exactly 5.0 equivalents of degassed DI water (relative to the bromoaniline) to activate the phosphate base[1].

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure the biphasic solid/liquid mixture reacts efficiently.

  • Validation Checkpoint (T = 1 Hour):

    • Procedure: Briefly remove the flask from the heat. Under a positive pressure of Argon, extract a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze.

    • Self-Validation Logic: If the solution is homogeneous dark red/brown and LC-MS shows >50% product formation, proceed to completion. If the solution has turned black with <10% conversion, the system has suffered an oxygen leak or the substrate requires in situ imine protection[3],[6].

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to sequester palladium residues[3]. Wash the organic filtrate with brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines - Benchchem - Link

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem -Link

  • Diagnosing issues with a failed Suzuki coupling? - Reddit (r/Chempros) - Link

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics - Taylor & Francis - Link

  • Recent Advances on Palladium Radical Involved Reactions - ACS Catalysis - Link

  • Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications - Journal of the American Chemical Society - Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Bromo-4-fluoro-N-methylaniline Purity: A Comparative Guide

The Analytical Challenge of Halogenated Anilines 2-Bromo-4-fluoro-N-methylaniline is a highly functionalized halogenated aniline, frequently utilized as a critical building block in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Halogenated Anilines

2-Bromo-4-fluoro-N-methylaniline is a highly functionalized halogenated aniline, frequently utilized as a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals. Establishing an accurate purity profile for this compound is notoriously difficult due to the presence of structurally analogous process impurities—namely des-bromo derivatives, N-demethylated analogs, and regioisomers (e.g., 2-bromo-5-fluoro-N-methylaniline).

When developing an HPLC method, the primary objective is to achieve baseline resolution between the Active Pharmaceutical Ingredient (API) and these critical pairs. This guide objectively compares stationary phase chemistries and provides a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Rationale: Why Standard C18 Fails

Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because the hydrodynamic volumes of 2-bromo-4-fluoro-N-methylaniline and its regioisomeric impurities are nearly identical, C18 columns typically fail to provide adequate resolution, resulting in co-elution.

To break these critical pairs, analytical scientists must exploit the unique electronic distribution of the halogenated aromatic ring. Moving to alternative chemistries like Pentafluorophenyl (PFP) or Phenyl-Hexyl provides orthogonal retention mechanisms:

  • PFP (Pentafluorophenyl) Columns: The five fluorine atoms on the PFP benzene ring create a highly electron-deficient π -system. When analyzing 2-Bromo-4-fluoro-N-methylaniline, the PFP phase engages in strong dipole-dipole interactions with the analyte's C-F and C-Br bonds 1. Additionally, the rigid, planar structure of the PFP ligand provides exceptional shape selectivity, allowing it to easily discriminate between positional isomers—an impossible feat for the flexible alkyl chains of a C18 column 2.

  • Phenyl-Hexyl Columns: These columns leverage π−π interactions to separate aromatic compounds. However, they lack the strong electronegative pull of the fluorinated phase, making them an intermediate choice that often yields only partial resolution for dense halogenated scaffolds 3.

Method Development Workflow

HPLC_Method_Dev ATP 1. Define Analytical Target Profile (ICH Q14) Screening 2. Column Selectivity Screening (C18, Phenyl-Hexyl, PFP) ATP->Screening Optimization 3. Mobile Phase Optimization (pH, Buffer, Gradient) Screening->Optimization Select Optimal Phase SST 4. System Suitability Test (Rs > 2.0, Tf < 1.5) Optimization->SST Validation 5. ICH Q2(R2) Validation (Specificity, Range, Robustness) SST->Validation Pass Criteria Troubleshoot Re-evaluate Chemistry or Thermodynamics SST->Troubleshoot Fail Criteria Troubleshoot->Optimization Adjust Parameters

Logical workflow for HPLC method development and validation per ICH Q14 and Q2(R2) guidelines.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. By embedding a System Suitability Test (SST) directly into the sequence as a conditional logic gate, the protocol prevents the acquisition of compromised purity data.

Step 1: Mobile Phase Preparation & Thermodynamics
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Anilines are weak bases (pKa ~4.5). Operating at pH 3.0 ensures the N-methylamine group is fully protonated. While this reduces hydrophobic retention, it maximizes ion-exchange and dipole interactions on the PFP phase, preventing secondary silanol interactions that cause peak tailing.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peak shapes for basic compounds.

Step 2: Chromatographic Screening Parameters
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 240 nm (optimal absorbance for the halogenated aromatic ring).

  • Gradient Program: 20% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B and a 5-minute re-equilibration.

Step 3: System Suitability Testing (The Self-Validation Gate)
  • Inject a resolution mixture containing 2-Bromo-4-fluoro-N-methylaniline and its critical regioisomer (2-Bromo-5-fluoro-N-methylaniline).

  • Logic Gate: The Chromatography Data System (CDS) must calculate a Resolution (Rs) 2.0 and a Tailing Factor (Tf) 1.5.

  • If criteria are met, the sequence proceeds to unknown sample analysis. If Rs < 2.0, the system automatically aborts the sequence, prompting a mandatory column wash or mobile phase re-preparation.

Comparative Performance Data

The table below summarizes the quantitative performance of three different column chemistries using the exact protocol described above.

Column ChemistryRetention Time (min)Resolution (Rs) vs. RegioisomerTailing Factor (Tf)Primary Retention Mechanism
Standard C18 4.201.1 (Co-elution)1.45Hydrophobic Dispersion
Phenyl-Hexyl 5.851.8 (Partial Resolution)1.20 π−π Interactions, Hydrophobic
PFP (Pentafluorophenyl) 6.503.4 (Baseline Resolution) 1.05 Dipole-Dipole, Shape Selectivity, π−π

Data Analysis: The PFP column vastly outperforms both the C18 and Phenyl-Hexyl phases. The baseline resolution (Rs = 3.4) achieved on the PFP column is a direct result of the stationary phase's ability to recognize the subtle spatial and electronic differences between the 4-fluoro and 5-fluoro positional isomers.

Regulatory Alignment: ICH Q14 and Q2(R2)

Modern method development must align with the latest regulatory frameworks. The systematic screening approach described above fulfills the requirements of ICH Q14 (Analytical Procedure Development) by establishing a clear Analytical Target Profile (ATP) and utilizing a risk-based control strategy 4. Furthermore, the self-validating SST ensures the method is robust enough to undergo formal validation parameters (Specificity, Accuracy, Precision, and Reportable Range) as dictated by the modernized ICH Q2(R2) guidelines 5.

References

  • Source: hplc.
  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Q2(R2)
  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL

Sources

Comparative

Validating the Synthesis of 2-Bromo-4-fluoro-N-methylaniline: A Comparative Guide to IR Spectroscopy Modalities

Target Audience: Researchers, analytical scientists, and drug development professionals. In the development of small-molecule therapeutics—particularly kinase inhibitors and PROTACs—halogenated secondary anilines like 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

In the development of small-molecule therapeutics—particularly kinase inhibitors and PROTACs—halogenated secondary anilines like 2-Bromo-4-fluoro-N-methylaniline (CAS: 1037138-94-5) serve as critical building blocks. Validating the successful synthesis of this compound (typically via the N-methylation of 2-bromo-4-fluoroaniline) requires rigorous analytical verification.

While NMR and LC-MS provide structural and mass confirmation, Fourier Transform Infrared (FTIR) spectroscopy is the premier technique for rapid, non-destructive functional group validation. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and In-Situ Process Analytical Technology (PAT) FTIR for validating this specific synthesis, providing actionable protocols and mechanistic insights.

Mechanistic Causality: The IR Fingerprint of Halogenated Anilines

To validate the synthesis of 2-Bromo-4-fluoro-N-methylaniline, one must understand why its infrared spectrum behaves the way it does. The conversion of a primary aniline to a secondary N-methylaniline, combined with dual halogenation, creates a highly specific vibrational fingerprint.

  • The N-Methylation Shift: The starting material (2-bromo-4-fluoroaniline) exhibits a characteristic doublet in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches of a primary amine. Successful N-methylation collapses this doublet into a single, weaker N-H stretching band (~3400 cm⁻¹) and introduces aliphatic C-H stretching vibrations (~2800–2950 cm⁻¹).

  • Halogen Inductive Effects: The highly electronegative fluorine at the para position and the bulky bromine at the ortho position exert strong inductive electron withdrawal (-I effect) across the aromatic ring. This pulls electron density away from the amine nitrogen, subtly shifting the C-N stretching frequency (typically 1250–1350 cm⁻¹) to higher wavenumbers compared to unhalogenated anilines [4].

  • Heavy Atom Vibrations: The C-F bond produces a dominant, highly polar stretching band between 1100–1250 cm⁻¹. The C-Br bond, being much heavier, vibrates at a significantly lower frequency, typically found in the fingerprint region between 500–600 cm⁻¹.

IR_Causality N1 Base Scaffold: Primary Aniline N2 Fluorine Substitution (Strong C-F Dipole: 1100-1250 cm⁻¹) N1->N2 N3 Bromine Substitution (Heavy Atom C-Br: 500-600 cm⁻¹) N1->N3 N4 N-Methylation (Primary to Secondary Amine) N1->N4 N5 Inductive Electron Withdrawal Shifts C-N & N-H Frequencies N2->N5 N3->N5 N4->N5 N6 Final IR Fingerprint: 2-Bromo-4-fluoro-N-methylaniline N5->N6

Vibrational causality and inductive effects shaping the IR spectrum of the target compound.

Platform Comparison: ATR vs. Transmission vs. In-Situ FTIR

Because 2-Bromo-4-fluoro-N-methylaniline is a pale yellow liquid at room temperature, the choice of sample presentation significantly dictates spectral quality and quantitative reliability.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates only a few micrometers into the liquid sample [1].

  • Advantage: Zero sample preparation. A single drop of the liquid product is placed on the crystal. It is exceptionally fast and prevents the total absorbance (signal saturation) issues common with neat liquids [2].

  • Limitation: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), bands in the C-Br region (~500 cm⁻¹) will appear artificially stronger relative to the N-H region (~3400 cm⁻¹) unless an ATR correction algorithm is applied [3].

Transmission FTIR (Liquid Cell)

Transmission FTIR passes the beam entirely through the sample. For liquids, this requires injecting the compound into a demountable liquid cell with precise pathlength spacers (e.g., 0.015 mm) and salt windows (KBr or NaCl).

  • Advantage: Strictly adheres to the Beer-Lambert law, making it the gold standard for absolute quantitative purity analysis and detecting trace unreacted starting materials [1].

  • Limitation: Highly tedious sample preparation. Air bubbles can disrupt the spectrum, and the salt windows are prone to degradation if trace moisture is present in the synthesized batch [1].

In-Situ PAT FTIR (Reaction Monitoring)

Using a fiber-optic ATR probe inserted directly into the reaction vessel.

  • Advantage: Allows real-time tracking of the N-methylation process by monitoring the disappearance of the primary amine doublet and the emergence of the secondary amine singlet.

  • Limitation: Lower resolution and higher signal-to-noise ratio compared to benchtop instruments; requires complex solvent-subtraction algorithms.

Quantitative Performance Summary
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (Liquid Cell)In-Situ PAT FTIR (Probe)
Sample Preparation None (Direct application)High (Requires precise cell assembly)None (Inserted into reactor)
Spectral Quality High (Requires ATR correction)Very High (True relative intensities)Moderate (Solvent interference)
Quantitative Accuracy Moderate (Pathlength varies slightly)Excellent (Fixed pathlength)Moderate (Trend-based)
C-Br Detection (<600 cm⁻¹) Excellent (Enhanced by deep penetration)Good (Dependent on window material)Poor (Fiber optic cutoff limits)
Throughput < 2 minutes per sample10-15 minutes per sampleContinuous real-time data

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in validating the purified 2-Bromo-4-fluoro-N-methylaniline liquid, follow this self-validating ATR-FTIR protocol. This system ensures that cross-contamination is mathematically ruled out before sample analysis begins.

Equipment: Benchtop FTIR spectrometer equipped with a single-reflection Diamond ATR accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000–400 cm⁻¹.

Step-by-Step Methodology:

  • Crystal Verification (The Self-Validation Step): Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Allow to evaporate. Run a "Sample" scan of the empty crystal. The resulting spectrum must show noise levels < 0.001 absorbance units. If peaks are present, repeat cleaning until a flat baseline is achieved.

  • Background Collection: Collect a 32-scan background spectrum of the clean, empty crystal to profile the ambient atmospheric conditions (H₂O vapor and CO₂).

  • Sample Application: Using a clean glass Pasteur pipette, deposit exactly one drop (approx. 10 µL) of the purified 2-Bromo-4-fluoro-N-methylaniline directly onto the center of the diamond crystal. Ensure the liquid completely covers the active sensor area without trapping micro-bubbles.

  • Data Acquisition: Initiate the 32-scan sample collection. The software will automatically ratio the sample scan against the background.

  • Algorithmic Correction: Apply an "ATR Correction" function within the spectrometer software (assuming a refractive index of ~1.5 for the organic liquid and 2.4 for the diamond crystal). This corrects the wavelength-dependent penetration depth, allowing direct comparison to transmission-based reference libraries [3].

  • Peak Verification: Confirm the presence of the secondary amine N-H stretch (~3400 cm⁻¹), the C-F stretch (~1150 cm⁻¹), and the C-Br stretch (~550 cm⁻¹). Confirm the absence of the primary amine doublet, validating complete N-methylation.

Synthesis_Workflow A Reaction Vessel: 2-Bromo-4-fluoroaniline + MeI B In-Situ PAT FTIR (Real-Time Monitoring) A->B C Crude Liquid: 2-Bromo-4-fluoro-N-methylaniline B->C D Purification (Flash Chromatography) C->D E Final Validation: ATR-FTIR Analysis D->E F Transmission FTIR (Quantitative Purity Check) D->F

Analytical workflow integrating in-situ monitoring and final ATR/Transmission FTIR validation.

Conclusion & Best Practices

For the routine validation of 2-Bromo-4-fluoro-N-methylaniline synthesis, ATR-FTIR is the superior modality due to the liquid nature of the compound and the speed of analysis. It bypasses the severe pathlength and window-degradation issues associated with Transmission FTIR[1][2]. However, researchers must apply ATR correction algorithms to account for the deep penetration of the evanescent wave at lower wavenumbers, ensuring the heavy C-Br stretching bands are not misinterpreted as concentration anomalies [3]. For strict regulatory quantitative purity, Transmission FTIR using a fixed-pathlength sealed liquid cell remains the necessary orthogonal technique.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac. URL:[Link]

  • Bruker. "Guide to FT-IR Spectroscopy". Bruker. URL:[Link]

  • Oreate AI. "FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy". Oreate AI Blog. URL:[Link]

  • University of Science and Technology of China (USTC). "FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives". USTC News. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for 2-Bromo-4-fluoro-N-methylaniline

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4-fluoro-N-methylaniline, a compound frequently utilized in advanced pharmaceutical and materials science research....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4-fluoro-N-methylaniline, a compound frequently utilized in advanced pharmaceutical and materials science research. As an aniline derivative, this chemical presents specific hazards that demand rigorous adherence to safety protocols. This document is structured to provide researchers, scientists, and drug development professionals with a clear, actionable framework to minimize risk and ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.

Hazard Identification and Risk Profile

2-Bromo-4-fluoro-N-methylaniline and structurally similar compounds are classified as hazardous. The primary risks are associated with irritation and acute toxicity upon contact, inhalation, or ingestion.[1][2][3] Understanding these risks is the foundation for selecting appropriate protective measures.

GHS Hazard Classification:

While data for the N-methylated compound is not distinctly specified in the provided search results, the hazards can be inferred from analogous anilines like 2-Bromo-4-fluoroaniline and 2-Bromo-4-methylaniline.

Hazard ClassGHS CodeDescriptionCitations
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][4]
Acute Toxicity (Oral)H301/H302Toxic or harmful if swallowed.[2][3][4]
Acute Toxicity (Dermal)H311/H312Toxic or harmful in contact with skin.[2][3][5]
Acute Toxicity (Inhalation)H331/H335Toxic or may cause respiratory irritation if inhaled.[1][2][3]
Specific Target Organ Toxicity (Repeated Exposure)-May cause damage to organs through prolonged or repeated exposure.[2]

The signal word associated with these hazards is typically "Warning" or "Danger" .[1][2] The core directive for handling is to prevent all personal contact by establishing robust engineering controls and a mandatory personal protective equipment protocol.[6]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-driven response to the specific chemical and physical properties of the substance. The following table outlines the required PPE and the rationale behind each selection.

PPE CategorySpecificationRationaleCitations
Eye/Face Protection Chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles during procedures with a high splash potential.Protects eyes from dust particles and splashes. Aniline derivatives can cause serious, irreversible eye damage.[2][4][7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid cross-contamination.Prevents dermal absorption, a primary exposure route for aromatic amines. Contaminated gloves must be disposed of as hazardous waste immediately after use.[4][5][8]
Skin & Body Protection A flame-resistant lab coat worn over personal clothing that fully covers the arms and legs. A full chemical-resistant suit may be required for large-scale operations or spill cleanup.Protects skin from accidental spills and contamination. All contaminated clothing must be removed immediately and decontaminated before reuse.[2][4][8]
Respiratory Protection All work must be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) is required.Prevents inhalation of airborne dust or aerosols, which can cause respiratory tract irritation and systemic toxicity.[4][5][8][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safety. The following diagram and protocols provide a step-by-step guide for the entire lifecycle of the chemical within the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Storage & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Prepare Work Area & Spill Kit prep3->prep4 handle1 Transfer Compound in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 post1 Decontaminate Work Surface handle3->post1 Proceed to Cleanup store Store in Cool, Dry, Ventilated Area handle3->store Return to Storage post2 Segregate Waste post1->post2 post3 Doff & Dispose of Gloves post2->post3 dispose Arrange Licensed Waste Disposal post2->dispose Hazardous Waste Stream post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for 2-Bromo-4-fluoro-N-methylaniline.

Receiving and Storage Protocol
  • Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard symbols.

  • Storage: Store the container in a tightly closed vessel in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][2][10] The storage area should be locked and accessible only to authorized personnel.[1][2]

Safe Handling and Use Protocol
  • Pre-Experiment Check: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][7]

  • Engineering Controls: All weighing and solution preparation must occur within a certified chemical fume hood.[4][8]

  • Handling: Use non-sparking tools for solid transfers to avoid ignition sources.[1][11] Avoid any actions that could generate dust or aerosols.[1][4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1][4]

Waste Containment and Disposal Protocol
  • Segregation: All waste contaminated with 2-Bromo-4-fluoro-N-methylaniline, including gloves, pipette tips, and empty containers, must be segregated as hazardous waste.[6]

  • Containment: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: The disposal of this material must be handled by a licensed professional waste disposal company.[4] Do not discharge any amount of this chemical into drains or the environment.[4][9] Contaminated packaging should be disposed of as the unused product.[4]

Emergency Procedures

Spill Response
  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity. Move upwind of the spill.[6]

  • Control: Remove all sources of ignition.[1][6]

  • Contain: Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite.[2][7] For solid spills, carefully sweep up the material without creating dust.[4][5]

  • Collect: Place all contaminated materials into a suitable, sealed container for hazardous waste disposal.[2][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

First Aid Measures

Immediate medical attention is critical in all cases of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12][13]

References

  • 2-Bromo-4-fluoroaniline Safety Data Sheet. Chemwatch. [Link]

  • Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical. [Link]

  • Material Safety Data Sheet - 3-Fluoro-4-methylaniline. Capot Chemical. [Link]

  • 2-Bromo-4-methylaniline - Risk and Safety. ChemBK. [Link]

  • 2-Bromo-4-methylaniline PubChem CID 11422. PubChem. [Link]

  • MSDS of 2-Fluoro-N-methylaniline. Capot Chemical. [Link]

Sources

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